molecular formula C10H13Cl3N2O B2751186 N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride CAS No. 1049716-94-0

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride

Cat. No.: B2751186
CAS No.: 1049716-94-0
M. Wt: 283.58
InChI Key: FPQYMOFYMTYLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dichlorophenyl)-2-(ethylamino)acetamide hydrochloride is a chloro-substituted acetamide derivative characterized by a 2,6-dichlorophenyl group attached to an ethylamino-acetamide backbone. This compound shares structural similarities with local anesthetics and muscle relaxants, particularly due to the acetamide core and aromatic substitution patterns. The dichlorophenyl group introduces strong electron-withdrawing effects, which may influence its chemical reactivity, solubility, and biological interactions .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O.ClH/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQYMOFYMTYLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloroaniline and ethylamine.

    Reaction: The 2,6-dichloroaniline is reacted with ethylamine in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions.

    Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reaction with acetic anhydride or acetyl chloride to form the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form, enhancing its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain a high-purity product.

    Quality Control: Implementing stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified amine groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride exhibits several pharmacological properties that make it a candidate for various applications:

  • Local Anesthetic Properties :
    • Similar to lidocaine, this compound has shown potential as a local anesthetic. Research indicates it may block sodium channels, which is crucial for its anesthetic effects. Preliminary studies suggest it could provide analgesia and local anesthesia, making it suitable for further pharmacological investigations .
  • Anticancer Potential :
    • Studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cell lines. For instance, derivatives have demonstrated significant cytotoxicity against breast and prostate cancer cells, potentially through mechanisms involving apoptosis induction .
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties. Research suggests that it could inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways .

Case Studies

  • Analgesic Efficacy :
    • A study involving animal models demonstrated that this compound significantly reduced pain responses compared to control groups, indicating its potential as an effective analgesic agent .
  • Cancer Cell Line Inhibition :
    • In vitro assays revealed that this compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. These findings support its candidacy for development into anticancer therapies .

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate the activity of receptors, leading to changes in cellular signaling.

    Affect Cellular Processes: Influence cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide Hydrochloride (Lidocaine Impurity D)

  • Structure : Replaces the 2,6-dichlorophenyl group with a 2,6-dimethylphenyl moiety.
  • Key Differences :
    • Electronic Effects : Methyl groups are electron-donating, reducing the aryl ring’s electrophilicity compared to the electron-withdrawing chlorine atoms in the target compound. This may decrease metabolic stability or alter receptor binding .
    • Applications : Primarily identified as a lidocaine impurity, indicating its role in pharmaceutical quality control .
    • Safety : Classified with hazard statements H302 (harmful if swallowed) and H315 (skin irritation), similar to the target compound .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structure: Substitutes the ethylamino group with a thiazole ring.
  • Biological Relevance: Thiazole rings are common in bioactive molecules (e.g., antimicrobials), suggesting divergent applications compared to the ethylamino-acetamide target .

Clonidine Hydrochloride

  • Structure : Features a 2,6-dichlorophenyl group linked to an imidazoline ring instead of an acetamide.
  • Key Differences :
    • Pharmacology : Clonidine is a well-established α2-adrenergic agonist used for hypertension and analgesia, highlighting how core structural changes (imidazoline vs. acetamide) drastically alter biological targets .
    • Safety : Classified as hazardous under OSHA standards, with risks including acute toxicity .

Functional Analogues and Pharmacological Context

Eperisone Hydrochloride

  • Structure: Contains a piperidinyl-propanone backbone instead of acetamide.

Pesticide Chloroacetamides (e.g., Alachlor)

  • Structure : Share the chloroacetamide core but feature bulkier alkyl/aryl substituents.
  • Key Differences :
    • Applications : Used as herbicides, demonstrating how substituent variations redirect acetamide derivatives from pharmaceutical to agricultural uses .

Biological Activity

N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N2O
  • Molecular Weight : Approximately 239.12 g/mol
  • Chemical Structure : The compound features a dichlorophenyl group attached to an ethylamino moiety linked through an acetamide functional group.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound can inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It modulates receptor activity, which can alter cellular signaling pathways and affect physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Research indicates that this compound may possess significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli25 µg/mL
Staphylococcus aureus50 µg/mL
Salmonella typhi75 µg/mL
Bacillus subtilis20 µg/mL

These findings indicate that the compound exhibits comparable or superior antibacterial activity compared to standard antibiotics like levofloxacin.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Significant growth inhibition in A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines.
  • IC50 values were determined to be lower than those of reference drugs like doxorubicin in certain cases, suggesting strong anticancer potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Acylation : React 2,6-dichloroaniline with chloroacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to form 2-chloro-N-(2,6-dichlorophenyl)acetamide .

Amination : Substitute the chloro group with ethylamine in ethanol under reflux (12–24 hrs), followed by hydrochloride salt formation using HCl gas .

  • Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol/water (1:1) to achieve >98% purity. Monitor intermediates via TLC (Rf: 0.45 in ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B). Retention time: ~8.2 min at 1 mL/min .
  • NMR : ¹H NMR (DMSO-d6) key peaks: δ 1.12 (t, 3H, CH2CH3), 3.24 (q, 2H, NHCH2), 4.02 (s, 2H, COCH2), 7.38–7.52 (m, 3H, Ar-H) .
  • XRD : Employ SHELXL for refinement; expect orthorhombic crystal system with P2₁2₁2₁ symmetry. Hydrogen bonding between NH and Cl atoms stabilizes the structure .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and synthesis.
  • Storage : Keep in airtight containers at 2–8°C, away from light.
  • Hazards : OSHA-classified irritant (skin/eyes). Neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can reaction mechanisms be validated for the amination step, and what intermediates are likely?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-ethylamine) to track nitrogen incorporation via LC-MS.
  • Intermediate Trapping : Quench the reaction at 30-min intervals and isolate intermediates (e.g., Schiff base) using freeze-drying. Confirm via FT-IR (C=N stretch at ~1640 cm⁻¹) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to simulate transition states and activation energies .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :

  • Dynamic Effects : Investigate restricted rotation of the acetamide group using variable-temperature NMR (25–80°C). Coalescence temperature shifts indicate rotational barriers .
  • Tautomerism : Check for enamine-imine tautomerism via ¹³C NMR (carbonyl shifts at ~170 ppm) and UV-Vis (λmax ~260 nm for conjugated systems) .

Q. What strategies optimize chromatographic separation of degradation products in stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
  • HPLC Method Development : Use a phenyl-hexyl column (4.6 × 150 mm, 2.7 µm) with ion-pairing (0.05M heptafluorobutyric acid) to resolve polar degradation products (e.g., hydrolyzed acetamide) .

Q. How does the 2,6-dichlorophenyl group influence bioactivity compared to analogs?

  • Methodological Answer :

  • SAR Studies : Compare with lidocaine derivatives (e.g., N-(2,6-dimethylphenyl) analogs) in receptor-binding assays (e.g., voltage-gated sodium channels).
  • Docking Simulations : Use AutoDock Vina to model interactions with Nav1.7 (PDB: 6J8E). The dichloro moiety may enhance hydrophobic binding in the pore region .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.